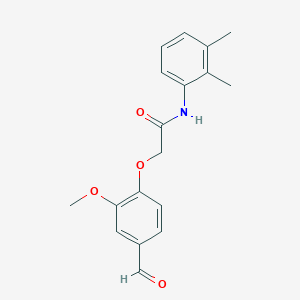

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

CAS No.: 574711-16-3

Cat. No.: VC4990750

Molecular Formula: C18H19NO4

Molecular Weight: 313.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 574711-16-3 |

|---|---|

| Molecular Formula | C18H19NO4 |

| Molecular Weight | 313.353 |

| IUPAC Name | N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C18H19NO4/c1-12-5-4-6-15(13(12)2)19-18(21)11-23-16-8-7-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) |

| Standard InChI Key | GJUJHYNSVCILBH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C |

Introduction

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a complex organic compound that has garnered significant attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its aromatic amine group from 2,3-dimethylaniline and features both aromatic and amide functional groups.

Synthesis and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves a multi-step process. The reaction conditions require careful control of temperature and pH to optimize yields. Polar aprotic solvents are used to solubilize reactants and facilitate the coupling reaction.

Chemical Reactions and Modifications

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo several chemical reactions, which are significant for modifying its properties and enhancing its biological activity. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the efficiency and selectivity of these transformations.

Biological Activity and Applications

The mechanism by which N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exerts its effects is primarily through interactions with biological targets. This compound has several applications in scientific research, particularly in medicinal chemistry, due to its potential biological activities.

Safety and Handling

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is classified as potentially hazardous based on its chemical structure and reactivity profile. It requires appropriate safety measures during handling due to its classification under acute toxicity categories.

Comparison with Similar Compounds

Other compounds like N-(3,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide share similar structural features and molecular weights, highlighting the diversity within this class of organic compounds . For instance, N-(3,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide also has a molecular weight of approximately 313.3 g/mol .

Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | C18H19NO4 | 313.3 | 574711-16-3 |

| N-(3,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | C18H19NO4 | 313.3 | 247592-84-3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume